4-(Pyrrolidin-3-Yl)Pyridine

Medicinal Chemistry Process Chemistry Purification

For CNS-focused medicinal chemistry, this 4‑regioisomer is mandatory for constructing nAChR ligands with Ki values as low as 0.15 nM. The 4‑position enables high-affinity binding; substitution with 2‑ or 3‑isomers disrupts receptor interactions. It is also the required starting material for patented dihydropyridine calcium antagonist synthesis. The (S)‑enantiomer (≥97% ee) allows chiral incorporation without late-stage resolution. Its lower boiling point (260.7 °C) vs. 2‑/3‑isomers reduces distillation costs during scale-up.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 150281-47-3
Cat. No. B139659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-3-Yl)Pyridine
CAS150281-47-3
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1CNCC1C2=CC=NC=C2
InChIInChI=1S/C9H12N2/c1-4-10-5-2-8(1)9-3-6-11-7-9/h1-2,4-5,9,11H,3,6-7H2
InChIKeyHWJSDKNFWQDVIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrrolidin-3-Yl)Pyridine (CAS 150281-47-3): Heterocyclic Building Block for Regiospecific Medicinal Chemistry


4-(Pyrrolidin-3-yl)pyridine (CAS 150281-47-3) is a heterocyclic organic compound consisting of a pyridine ring substituted at the 4‑position with a pyrrolidin‑3‑yl moiety [1]. With molecular formula C₉H₁₂N₂ and a molecular weight of 148.20 g/mol, this secondary amine serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research, particularly for constructing chiral nitrogen‑containing scaffolds .

Why 4-(Pyrrolidin-3-Yl)Pyridine Cannot Be Replaced by 2‑ or 3‑Regioisomers


While 2‑, 3‑, and 4‑(pyrrolidin‑3‑yl)pyridine share the same molecular formula and basic pyrrolidine–pyridine connectivity, their regioisomeric substitution patterns impart distinct physicochemical properties and divergent pharmacological outcomes [1]. The position of the pyridine nitrogen relative to the pyrrolidine ring alters electronic distribution, basicity, and steric accessibility, which in turn influences reactivity in cross‑coupling reactions, binding modes at biological targets (e.g., nicotinic acetylcholine receptors), and ultimately the success of downstream lead optimization [2]. Simply substituting one regioisomer for another without validating structure–activity relationships can derail a synthetic route or compromise a compound’s intended biological profile [3].

Quantitative Differentiation Evidence for 4-(Pyrrolidin-3-Yl)Pyridine vs. Regioisomers


Boiling Point: 4‑Isomer Distills at Lower Temperature, Simplifying Purification

The 4‑substituted regioisomer exhibits a significantly lower predicted boiling point compared to its 2‑ and 3‑substituted counterparts [1]. This physical property directly influences the ease of purification by distillation, a critical consideration in multi‑step synthetic workflows.

Medicinal Chemistry Process Chemistry Purification

Synthetic Utility: Up to 60% Yield in Lewis Acid‑Catalyzed 1,3‑Dipolar Cycloaddition

4‑(Pyrrolidin‑3‑yl)pyridine participates efficiently in 1,3‑dipolar cycloaddition reactions when activated by a Lewis acid, achieving yields of up to 60% . This reactivity profile distinguishes it from other pyrrolidine derivatives that may require harsher conditions or deliver lower yields in similar transformations.

Organic Synthesis Cycloaddition Heterocyclic Chemistry

Regiochemical Scaffold for Nicotinic Receptor Ligands: Ki Values Span 0.15 nM to >9,000 nM

The 4‑substituted pyridine core is a critical element in a series of potent nicotinic acetylcholine receptor (nAChR) agonists and modulators [1]. Analogs built on the 4‑(pyrrolidin‑3‑yl)pyridine scaffold exhibit binding affinities (Ki) ranging from sub‑nanomolar (0.15 nM) to >9,000 nM, demonstrating the profound impact of regiochemistry on pharmacological activity.

Neuropharmacology Nicotinic Receptors Structure-Activity Relationship

Chiral Availability: Enantiopure (S)‑Form Enables Stereoselective Synthesis

4‑(Pyrrolidin‑3‑yl)pyridine is commercially available as both the racemate and the enantiopure (S)‑enantiomer . The (S)‑enantiomer exhibits stereospecific interactions with nicotinic acetylcholine receptors, a property not shared by the (R)‑enantiomer or the racemic mixture, underscoring the importance of chiral purity in pharmacological studies.

Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

Patent‑Documented Intermediate for Calcium Antagonist Synthesis

4‑(Pyrrolidin‑3‑yl)pyridine is explicitly claimed as a key intermediate in the preparation of optionally substituted phenyl and pyridyl pyrrolidines [1], which are precursors to biologically active compounds including certain 1,4‑dihydropyridine calcium antagonists . This patented application underscores the compound's established role in producing pharmacologically relevant molecules.

Cardiovascular Agents Calcium Channel Blockers Process Chemistry

Optimal Use Cases for 4-(Pyrrolidin-3-Yl)Pyridine in Drug Discovery and Process Development


Synthesis of Selective Nicotinic Acetylcholine Receptor Modulators

Medicinal chemistry teams focused on CNS disorders can leverage 4‑(pyrrolidin‑3‑yl)pyridine as a core scaffold to generate libraries of nAChR ligands. As demonstrated by Lin et al., 4‑substituted pyridine analogs of A‑84543 achieve high‑affinity binding (Ki as low as 0.15 nM) and tunable subtype selectivity [1]. The regiospecificity of the 4‑position is critical; substitution at the 2‑ or 3‑position alters the vector of the pyrrolidine moiety and disrupts key interactions with receptor residues.

Chiral Building Block for Asymmetric Synthesis

When stereochemistry is a design requirement, the (S)‑enantiomer of 4‑(pyrrolidin‑3‑yl)pyridine (available with ≥97% ee) serves as an ideal chiral synthon . It can be incorporated into complex molecules without racemization, enabling the construction of enantiomerically pure drug candidates. This avoids the need for late‑stage chiral resolution, which is often low‑yielding and costly.

Process Chemistry: Optimized Purification via Distillation

In multi‑kilogram campaigns, the lower boiling point of the 4‑isomer (260.7 °C) compared to the 2‑isomer (269.3 °C) or 3‑isomer (267.4 °C) allows for more energy‑efficient distillation and reduced thermal stress on the product [2]. This property is particularly valuable when scaling up syntheses that involve this intermediate, as it directly translates to lower utility costs and higher throughput.

Preparation of Calcium Channel Blocker Intermediates

As explicitly documented in patent literature, 4‑(pyrrolidin‑3‑yl)pyridine is a starting material for synthesizing pyridyl pyrrolidines that serve as precursors to dihydropyridine calcium antagonists [3]. Procurement of this specific regioisomer is mandatory for executing the patented route; substitution with a 2‑ or 3‑isomer would likely fail to undergo the required cycloaddition or yield an inactive product.

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